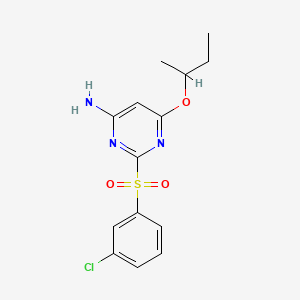

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine

Description

Propriétés

Numéro CAS |

284681-62-5 |

|---|---|

Formule moléculaire |

C14H16ClN3O3S |

Poids moléculaire |

341.8 g/mol |

Nom IUPAC |

6-butan-2-yloxy-2-(3-chlorophenyl)sulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |

Clé InChI |

SYZFHCSLDSLIDY-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Alkoxylation at the 6-Position of Pyrimidine

The sec-butoxy substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyrimidine ring with sec-butoxide ion. This is typically generated in situ by deprotonation of sec-butanol with a strong base such as sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Sodium hydride (NaH) added to sec-butanol in DMF at room temperature, stirred 30-60 min | Formation of sec-butoxide ion | - |

| 2 | Addition of 2-chloropyrimidin-4-ylamine derivative, heating at 80-100 °C for 15-24 h | Nucleophilic substitution to form 6-sec-butoxypyrimidin-4-ylamine | 53-82% reported in related systems |

This method is supported by analogous syntheses of 6-sec-butoxy substituted pyrimidines where sodium hydride-mediated alkoxylation gave yields up to 82% under inert atmosphere and controlled temperature.

Introduction of 3-Chlorobenzenesulfonyl Group at the 2-Position

The 3-chlorobenzenesulfonyl substituent can be introduced via sulfonylation of the 2-amino group on the pyrimidine ring or by nucleophilic aromatic substitution if a suitable leaving group is present.

Sulfonyl chloride coupling: Reaction of 2-amino-6-sec-butoxypyrimidine with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature to room temperature.

Sulfenylation followed by oxidation: Attachment of 3-chlorophenylsulfanyl group followed by oxidation to sulfonyl.

The sulfonylation step requires careful control to avoid overreaction or side products. Purification is typically done by recrystallization or chromatography.

Multi-Step Synthesis Summary

A representative synthetic route involves:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-amino-6-chloropyrimidine intermediate | Commercial or synthesized via pyrimidine ring construction | Starting material for alkoxylation |

| 2 | Alkoxylation with sec-butoxide ion | NaH, sec-butanol, DMF, 80-100 °C, 15-24 h | Yields 6-sec-butoxypyrimidin-4-ylamine intermediate |

| 3 | Sulfonylation with 3-chlorobenzenesulfonyl chloride | Base (Et3N), DCM, 0-25 °C | Forms final 6-sec-butoxy-2-(3-chlorobenzenesulfonyl)-pyrimidin-4-ylamine |

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkoxylation | NaH, sec-butanol | DMF or NMP | 80-100 °C | 15-24 h | 53-82% | Inert atmosphere, slow addition of reagents |

| Sulfonylation | 3-chlorobenzenesulfonyl chloride, Et3N | DCM | 0-25 °C | 2-6 h | 60-75% (typical for sulfonylations) | Controlled addition, low temperature to minimize side reactions |

Research Findings and Optimization Notes

Base choice and solvent: Sodium hydride in DMF or NMP is preferred for alkoxylation due to strong basicity and good solubility of reactants, leading to higher yields and cleaner reactions.

Temperature control: Elevated temperatures (80-100 °C) are necessary for efficient alkoxylation but must be balanced to avoid decomposition.

Protection of amino group: The 4-amine on pyrimidine is generally stable under these conditions but may require protection in some synthetic routes to avoid side reactions.

Sulfonylation selectivity: Using sulfonyl chlorides with steric and electronic considerations ensures selective substitution at the 2-position without affecting the sec-butoxy group.

Purification: Crystallization from appropriate solvents (e.g., ethyl acetate, ethanol) or chromatographic techniques are used to isolate pure final product.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkoxylation of 6-chloropyrimidine | NaH, sec-butanol, DMF | 80-100 °C, 15-24 h | 53-82% | High regioselectivity, scalable | Requires inert atmosphere, moisture sensitive |

| Sulfonylation with sulfonyl chloride | 3-chlorobenzenesulfonyl chloride, Et3N, DCM | 0-25 °C, 2-6 h | 60-75% | Mild conditions, good selectivity | Sensitive to moisture, side reactions possible |

| Multi-step synthesis | Combination of above | Sequential | Overall moderate to good | Modular, allows structural variation | Multi-step, requires purification at each step |

Analyse Des Réactions Chimiques

Types of Reactions

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, triethylamine.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, especially those involving sulfonyl groups.

Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism by which 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

- The 3-chlorobenzenesulfonyl group introduces electron-withdrawing properties, which could stabilize interactions with sulfhydryl or aromatic residues in target proteins, as seen in NCGC00015280’s inhibition of AMA1-RON2 .

- Mechanistic Divergence: While NCGC00015280 and C416 target malaria invasion pathways, BAY41-2272 modulates cardiovascular targets (sGC), highlighting how minor structural changes redirect therapeutic applications . Latrunculin analogs disrupt actin dynamics, a distinct mechanism compared to sulfonyl-pyrimidines, underscoring the importance of scaffold choice in biological activity .

Key Research Findings

- Antimalarial Potency: NCGC00015280 and C416 demonstrate micromolar to nanomolar efficacy against Plasmodium falciparum, with C416’s pyrazole-urea scaffold showing superior potency (EC50 = 145 nM) .

- sGC Modulation : BAY41-2272’s fluorobenzyl and pyrazolo groups enable selective sGC activation, a trait absent in sulfonyl-pyrimidines, emphasizing substituent-driven target selectivity .

- Synthetic Feasibility : Chloro and methoxyvinyl substituents (as in ) are synthetically accessible, suggesting that the target compound’s sec-butoxy and sulfonyl groups could be incorporated via similar protocols.

Activité Biologique

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound characterized by a complex molecular structure that includes a pyrimidine ring substituted with a sec-butoxy group, a 3-chloro-benzenesulfonyl group, and an amine group. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C14H17ClN2O2S

- CAS Number : 284681-62-5

- Molecular Weight : 304.81 g/mol

The biological activity of 6-sec-butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide functional group enhances its interaction with various molecular targets, potentially leading to the inhibition of key enzymatic pathways involved in disease processes such as cancer and inflammation.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific protein kinases involved in cell proliferation and survival, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, which could be leveraged for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Inhibition Studies : A study on similar pyrimidine derivatives demonstrated significant inhibition of certain kinases, which are critical for tumor growth. This suggests that 6-sec-butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine may exhibit similar properties.

- Structure-Activity Relationship (SAR) : Research into structurally related compounds has shown that variations in substituents significantly affect biological activity. For instance, the position of the chloro group on the benzenesulfonyl moiety alters the compound's reactivity and interaction profile with biological targets.

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-sec-butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 6-sec-butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine | Chloro group at position 4 instead of 3 | Different biological activity due to substitution position |

| 6-sec-butoxy-2-(3-methyl-benzenesulfonyl)-pyrimidin-4-ylamine | Methyl group replaces chloro group | May exhibit altered reactivity and biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.